molecular formula C22H26ClN3O2 B2751787 2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one CAS No. 2310160-22-4

2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one

Cat. No. B2751787
CAS RN: 2310160-22-4
M. Wt: 399.92
InChI Key: ULZNERDSOMFRJG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperidine ring and a tetrahydrocinnolinone group. Piperidine derivatives are known to have various biological activities . The presence of halogen, carboxyl, nitro, or methyl groups can increase the cytotoxicity of these derivatives .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many piperidine derivatives are used in pharmaceuticals and exhibit a wide range of biological activities .

Future Directions

Future research could focus on exploring the biological activity of this compound and its potential uses in pharmaceuticals or other applications. Given the biological activity of similar piperidine derivatives, this could be a promising area of study .

properties

IUPAC Name

2-[[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c23-19-7-3-1-5-17(19)13-21(27)25-11-9-16(10-12-25)15-26-22(28)14-18-6-2-4-8-20(18)24-26/h1,3,5,7,14,16H,2,4,6,8-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZNERDSOMFRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

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